molecular formula C16H10F2O2 B10844901 6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol

6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol

Cat. No.: B10844901
M. Wt: 272.24 g/mol
InChI Key: VLJUOFGVEJAFFK-UHFFFAOYSA-N
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Description

6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol is a chemical compound characterized by the presence of both naphthalene and phenol groups, with fluorine atoms substituting hydrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol typically involves the reaction of 2,5-difluoro-4-hydroxybenzaldehyde with naphthalene derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This compound can modulate enzyme activity and receptor signaling, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Difluoro-4-hydroxy-phenyl)-naphthalen-2-ol is unique due to the combination of naphthalene and phenol groups with fluorine substitutions, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H10F2O2

Molecular Weight

272.24 g/mol

IUPAC Name

6-(2,5-difluoro-4-hydroxyphenyl)naphthalen-2-ol

InChI

InChI=1S/C16H10F2O2/c17-14-8-16(20)15(18)7-13(14)11-2-1-10-6-12(19)4-3-9(10)5-11/h1-8,19-20H

InChI Key

VLJUOFGVEJAFFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3F)O)F

Origin of Product

United States

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